9-[4-(4-Ethylphenoxy)butyl]carbazole
Description
9-[4-(4-Ethylphenoxy)butyl]carbazole is a carbazole derivative characterized by a 4-(4-ethylphenoxy)butyl substituent at the nitrogen atom of the carbazole core. Carbazole derivatives are widely studied for their optoelectronic, antimicrobial, and semiconducting properties due to their rigid planar structure and extended π-conjugation . This compound’s structure combines the electron-rich carbazole moiety with a flexible alkyl-phenoxy chain, which may enhance solubility and tune intermolecular interactions for applications in organic electronics or pharmaceuticals . Its structural analogs, such as 9-(4-bromobutyl)-9H-carbazole and 9-(4-(imidazol-1-yl)butyl)-9H-carbazole, suggest that the substitution pattern at the 9-position significantly influences physicochemical and biological properties .
Properties
IUPAC Name |
9-[4-(4-ethylphenoxy)butyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-2-19-13-15-20(16-14-19)26-18-8-7-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-16H,2,7-8,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGADRJBWSWTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(4-Ethylphenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(4-ethylphenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-[4-(4-Ethylphenoxy)butyl]carbazole can undergo oxidation reactions, particularly at the carbazole moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, particularly targeting any reducible functional groups present.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings. Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed:
Oxidation: Formation of carbazole-3,6-dione derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
Chemistry: 9-[4-(4-Ethylphenoxy)butyl]carbazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Carbazole derivatives, including this compound, are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of 9-[4-(4-Ethylphenoxy)butyl]carbazole is primarily related to its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, its aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity to various biological targets.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Bromo substituents (e.g., 9-(4-bromobutyl)-9H-carbazole) enhance reactivity in cross-coupling reactions, making them intermediates for polymers or pharmaceuticals . In contrast, ethylphenoxy groups may improve solubility and charge transport in optoelectronics.
- Antimicrobial Activity : The imidazole-substituted derivative exhibits superior antimicrobial activity (MIC: 1–64 µg/mL) compared to other carbazoles, likely due to the heterocyclic moiety’s ability to disrupt microbial membranes .
- Optoelectronic Performance : Pyrene-functionalized carbazoles show promise in diodes due to extended π-conjugation, while biphenyl derivatives (e.g., 9-(4-biphenylyl)-3-(4-bromophenyl)carbazole) demonstrate high thermal stability for OLEDs .
Antimicrobial Activity Comparison
- 9-(4-(Imidazol-1-yl)butyl)-9H-carbazole : Exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 1–8 µg/mL) and fungi (MIC: 16–64 µg/mL) .
- Carvedilol (carbazole-containing drug) : Active against Gram-positive bacteria (e.g., S. aureus) but ineffective against Gram-negative strains .
- 3,6-Dibromocarbazole-oxadiazole: Exceptional potency (MIC: 0.6–4.6 nmol/mL), outperforming norfloxacin against S. aureus .
The ethylphenoxy group in this compound may enhance lipid membrane penetration compared to smaller substituents, but its efficacy remains untested in the provided data.
Optoelectronic Properties
- Luminescence : Carbazoles with aryl substituents (e.g., 9-(p-tolyl)-hexahydrocarbazole) emit in the 500–600 nm range, suitable for orange OLEDs .
- Charge Transport : Triphenylsilyl- and pyrene-substituted carbazoles show improved hole-transport properties due to steric hindrance and extended conjugation .
- Device Performance : A heterojunction diode using 9-(4-(pyren-4-yl)phenyl)-9H-carbazole achieved measurable current-voltage (I-V) responses, highlighting its semiconducting utility .
The ethylphenoxybutyl chain in the target compound may reduce crystallinity, enhancing film-forming ability in OLEDs, though this requires experimental validation.
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